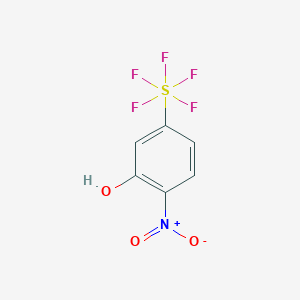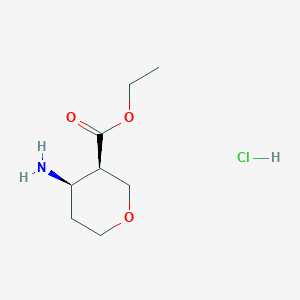
2,6-二氯-3-(三氟甲基)苯甲酰胺
描述
“2,6-Dichloro-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 53012-81-0 . It has a molecular weight of 258.03 and its IUPAC name is 2,6-dichloro-3-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Cl2F3NO/c9-4-2-1-3 (8 (11,12)13)6 (10)5 (4)7 (14)15/h1-2H, (H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a boiling point of 125-128 degrees Celsius . It is a solid-crystal at ambient temperature .
科学研究应用
Anticonvulsant Activity
2,6-Dichloro-3-(trifluoromethyl)benzamide derivatives have shown potential in anticonvulsant activity. A study synthesizing benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety found these compounds to be equipotent with or more potent than phenytoin in maximal electroshock and pentylenetetrazol screens for anticonvulsant activity (Mussoi et al., 1996).
Antimicrobial Activity
Fluoro and trifluoromethyl derivatives of benzamides, including those similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antifungal and antibacterial activities. Some compounds were highly active against fungi and Gram-positive microorganisms, while a few also showed activity against Gram-negative strains (Carmellino et al., 1994).
Structural Characterization
The structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of benzothiazinones, reveals insights into the molecular structures essential for the development of antituberculosis drug candidates (Richter et al., 2021).
Insecticide Development
Substituted benzamides, including compounds similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been investigated for their potential as insecticides. These compounds were administered to adult boll weevils and showed varying degrees of effectiveness in causing progeny reduction and mortality (Haynes, 1987).
Synthesis of Novel Derivatives
Research into the synthesis of novel benzamide derivatives, including those with structural similarities to 2,6-Dichloro-3-(trifluoromethyl)benzamide, has led to the development of new compounds with potential applications in various fields. For instance, a study on thiourea derivatives of benzamides showed significant antimicrobial activity, particularly against strains known for biofilm growth (Limban et al., 2011).
Photocatalytic Degradation Studies
Studies on the photodecomposition of compounds structurally similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide have been conducted, using various photocatalysts. This research is relevant in environmental science for understanding the degradation processes of herbicides and similar compounds (Torimoto et al., 1996).
Drug Delivery Research
Benzamides, including those related to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been studied for their potential in targeted drug delivery, particularly for melanoma cytotoxicity. This research has implications in the development of more effective cancer treatments (Wolf et al., 2004).
属性
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZRNGXBRSLTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



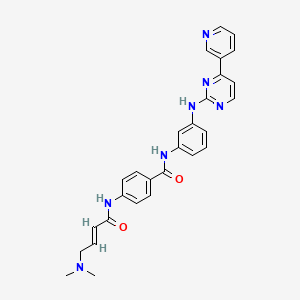
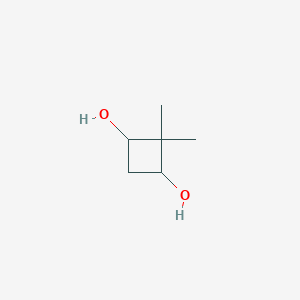
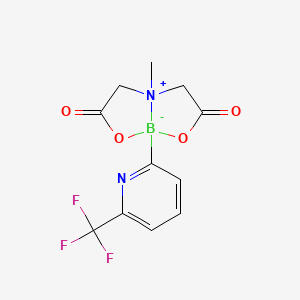
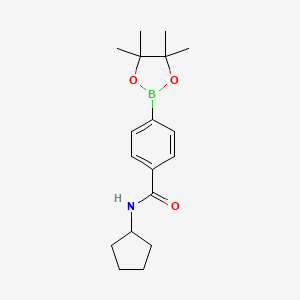
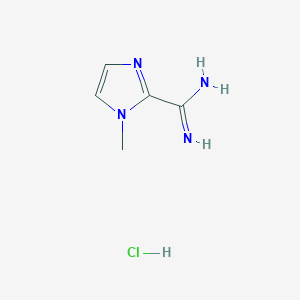
![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)
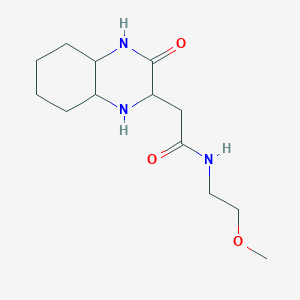
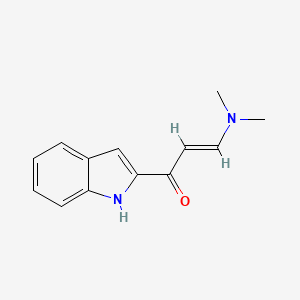
![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
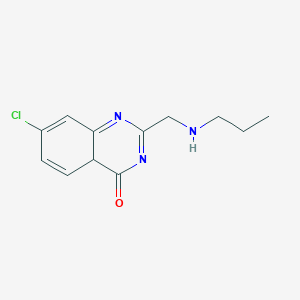
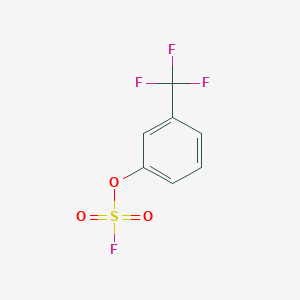
![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
